2,4,5-Trichloroanisole

Description

The exact mass of the compound 2,4,5-Trichloroanisole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4,5-Trichloroanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5-Trichloroanisole including the price, delivery time, and more detailed information at info@benchchem.com.

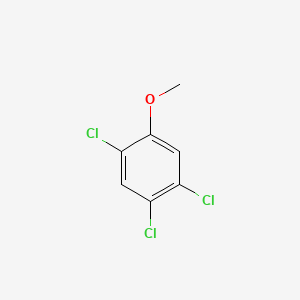

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trichloro-5-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKBHOQOOGRFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064120 | |

| Record name | Benzene, 1,2,4-trichloro-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6130-75-2 | |

| Record name | 2,4,5-Trichloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6130-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trichloroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006130752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6130-75-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2,4-trichloro-5-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,2,4-trichloro-5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trichloroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-TRICHLOROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A45S4076Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-Depth Technical Guide to 2,4,5-Trichloroanisole: Structure and Chemical Properties

A Note to the Researcher: Information regarding 2,4,5-Trichloroanisole (2,4,5-TCA) is notably scarce in readily available scientific literature, especially when compared to its well-studied isomer, 2,4,6-Trichloroanisole. This guide provides the fundamental structural and chemical properties of 2,4,5-TCA based on available data and chemical principles. For comparative context, information on the more extensively researched 2,4,6-TCA is also included, with clear distinctions made between the two isomers.

Introduction to 2,4,5-Trichloroanisole

2,4,5-Trichloroanisole is a chlorinated aromatic organic compound. It belongs to the family of trichloroanisoles, which are derivatives of anisole with three chlorine atoms attached to the benzene ring. While its isomer, 2,4,6-trichloroanisole, is infamous as the primary compound responsible for "cork taint" in wine, the specific properties and applications of 2,4,5-TCA are not as thoroughly documented.

Molecular Structure and Isomerism

The core of 2,4,5-Trichloroanisole's structure is an anisole molecule (a methoxy group, -OCH₃, attached to a benzene ring). The defining feature of this isomer is the substitution of chlorine atoms at the 2, 4, and 5 positions of the benzene ring.

The substitution pattern significantly influences the molecule's electronic properties, polarity, and steric hindrance, which in turn dictate its chemical reactivity and physical properties. The asymmetrical arrangement of the chlorine atoms in 2,4,5-TCA results in a different dipole moment and molecular symmetry compared to the more symmetrical 2,4,6-TCA.

Caption: Molecular Structure of 2,4,5-Trichloroanisole

Physicochemical Properties

| Property | 2,4,5-Trichloroanisole (Predicted/Inferred) | 2,4,6-Trichloroanisole (Experimental Data) |

| Molecular Formula | C₇H₅Cl₃O | C₇H₅Cl₃O[1][2] |

| Molar Mass | 211.47 g/mol | 211.47 g/mol [1][2] |

| Appearance | Likely a colorless to pale yellow solid | Colorless solid[2][3] |

| Odor | Musty, moldy (by analogy) | Musty, moldy[3] |

| Melting Point | Not readily available | 60-62 °C[2] |

| Boiling Point | Not readily available | 241 °C at 760 mmHg[1][4] |

| Water Solubility | Expected to be low | Poorly soluble (10 mg/L at 20 °C)[1][4] |

| LogP (o/w) | Expected to be high, indicating hydrophobicity | 4.11[1] |

Synthesis and Reactivity

Synthesis: The synthesis of 2,4,5-Trichloroanisole would likely follow general principles for the formation of chloroanisoles. A plausible synthetic route would involve the methylation of 2,4,5-trichlorophenol. This reaction is analogous to the formation of 2,4,6-TCA from 2,4,6-trichlorophenol.[2] The methylation can be achieved using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

Another potential route is the direct chlorination of anisole. However, controlling the regioselectivity to obtain the 2,4,5-isomer specifically would be challenging and likely result in a mixture of isomers.

Reactivity: The chemical reactivity of 2,4,5-Trichloroanisole is dictated by the electron-withdrawing nature of the chlorine atoms and the electron-donating methoxy group. The chlorine atoms deactivate the benzene ring towards electrophilic aromatic substitution. The methoxy group can be cleaved under harsh acidic conditions. The compound is expected to be relatively stable and persistent, similar to other chlorinated aromatic compounds.

Spectroscopic Data

Detailed and verified spectroscopic data (NMR, IR, Mass Spectrometry) for 2,4,5-Trichloroanisole are not widely published. For researchers looking to identify this compound, the following characteristic spectral features would be expected:

-

¹H NMR: Signals corresponding to the two aromatic protons and the three protons of the methoxy group. The chemical shifts and coupling constants of the aromatic protons would be indicative of the 1,2,4,5-substitution pattern.

-

¹³C NMR: Signals for the seven carbon atoms. The chemical shifts would be influenced by the attached chlorine and methoxy groups.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 211.47 g/mol . The isotopic pattern of the molecular ion would be characteristic of a molecule containing three chlorine atoms.

Safety and Toxicology

Analytical Methodologies

The analysis of 2,4,5-Trichloroanisole would likely employ similar techniques used for other chloroanisoles. Gas chromatography (GC) coupled with a sensitive detector such as a mass spectrometer (MS) or an electron capture detector (ECD) would be the method of choice. For trace-level detection in complex matrices, sample preparation techniques like solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE) would be necessary to pre-concentrate the analyte.

Conclusion

2,4,5-Trichloroanisole remains a less-explored isomer within the trichloroanisole family. While its fundamental structure and basic chemical properties can be inferred, a significant gap in experimental data exists. Further research is needed to fully characterize its physicochemical properties, reactivity, toxicological profile, and potential applications or environmental impact. The information provided in this guide serves as a foundational overview and a call for more in-depth investigation into this specific compound.

References

- Zhou H, Xie Y, Wu T, Wang X, Gao J, et al. 2024. Cork taint of wines: the formation, analysis, and control of 2,4,6- trichloroanisole. Food.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6884, 2,4,6-Trichloroanisole. Retrieved January 21, 2024 from [Link].

-

Wikipedia contributors. (2023, November 28). 2,4,6-Trichloroanisole. In Wikipedia, The Free Encyclopedia. Retrieved 23:33, January 21, 2024, from [Link]

-

American Chemical Society. (2013, December 24). 2,4,6-Trichloroanisole. Retrieved January 21, 2024, from [Link]

- Raposo, R., Ruiz-Moyano, S., Nevado, G. G., & de laRoza-Delgado, B. (2015). Determination of 2,4,6-Trichloroanisole by Cyclic Voltammetry. Journal of the Mexican Chemical Society, 59(4), 278-283.

-

The Good Scents Company. (n.d.). 2,4,6-trichloroanisole. Retrieved January 21, 2024, from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12487, 2,4,5-Trichloroaniline. Retrieved January 21, 2024 from [Link].

- Daniels-Lake, B., Pruski, K., & Percival, D. (2007). A Musty "Off" Flavor in Nova Scotia Potatoes Is Associated with 2,4,6-Trichloroanisole Released from Pesticide-treated Soils and High Soil Temperature.

Sources

- 1. 2,4,6-Trichloroanisole | C7H5Cl3O | CID 6884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-Trichloroanisole - Wikipedia [en.wikipedia.org]

- 3. CAS 87-40-1: 2,4,6-Trichloroanisole | CymitQuimica [cymitquimica.com]

- 4. 2,4,6-trichloroanisole, 87-40-1 [thegoodscentscompany.com]

- 5. isotope.com [isotope.com]

Microbial formation pathways of 2,4,5-Trichloroanisole

An In-depth Technical Guide to the Microbial Formation Pathways of 2,4,5-Trichloroanisole

Abstract

2,4,5-Trichloroanisole (2,4,5-TCA) is a potent off-flavor compound that can impart undesirable musty, earthy, or moldy characteristics to various matrices, including water, food products, and beverages. Its formation is primarily a result of microbial activity, specifically the biotransformation of its precursor, 2,4,5-trichlorophenol (2,4,5-TCP). This technical guide provides a comprehensive overview of the core microbial formation pathways of 2,4,5-TCA, designed for researchers, scientists, and quality assurance professionals. We will delve into the key enzymatic reactions, the diverse microorganisms responsible, the origins of the precursor compound, and detailed, field-proven methodologies for studying and quantifying this transformation. This document serves as a foundational resource for understanding, investigating, and mitigating the risks associated with 2,4,5-TCA contamination.

Introduction: The Significance of 2,4,5-Trichloroanisole

While its isomer, 2,4,6-trichloroanisole, is famously known as the primary cause of "cork taint" in wine, 2,4,5-TCA is also a significant contributor to sensory defects in various products[1]. The compound is detectable by the human olfactory system at exceptionally low concentrations, often in the parts-per-trillion range. Its precursor, 2,4,5-trichlorophenol, has been used as a fungicide, herbicide, and an intermediate in the manufacturing of other pesticides[2]. The presence of this precursor in an environment populated by specific microorganisms creates the potential for its conversion to the highly aromatic 2,4,5-TCA. Understanding this microbial pathway is therefore critical for diagnosing and preventing quality issues in sensitive products.

The Core Biochemical Pathway: O-Methylation of 2,4,5-Trichlorophenol

The principal mechanism for the microbial formation of 2,4,5-TCA is the enzymatic O-methylation of 2,4,5-TCP[3][4]. This biotransformation is a detoxification response by the microorganism, converting a toxic phenolic compound into a less harmful anisole derivative[5].

The reaction is catalyzed by a specific class of enzymes known as Chlorophenol O-methyltransferases (CPOMTs) . These enzymes facilitate the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM) , to the hydroxyl group of the chlorophenol[3][6][7]. Upon donation of its methyl group, SAM is converted to S-adenosyl-L-homocysteine (SAH).

The specificity of these enzymes is broad, with studies on CPOMTs from fungi like Trichoderma longibrachiatum showing activity against a range of halogenated phenols, including various trichlorophenols[7][8]. This confirms that the well-documented pathway for 2,4,6-TCA is directly analogous to the formation of 2,4,5-TCA.

Protocol: Analytical Detection by GC-MS

Due to the extremely low sensory threshold of 2,4,5-TCA, a highly sensitive and selective analytical method is required. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard.

Causality Behind Choices:

-

SPME: Headspace Solid-Phase Microextraction (HS-SPME) is preferred for sample preparation because it is solvent-free, rapid, and effectively concentrates volatile and semi-volatile compounds like TCA from the sample matrix onto a fiber, enhancing detection limits.[4]

-

GC-MS (SIM/MRM): The mass spectrometer provides high selectivity. Operating in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode (with a triple quadrupole system) allows the instrument to focus only on the specific mass fragments of TCA and the internal standard, filtering out background noise and achieving the necessary low detection limits.[9][10][11]

-

Internal Standard: The use of a deuterated internal standard (e.g., 2,4,6-TCA-d₅, as a proxy) is crucial for accurate quantification. It behaves almost identically to the target analyte during extraction and injection but is distinguishable by mass. This corrects for variations in extraction efficiency or instrument response, ensuring the protocol is self-validating and results are trustworthy.

Step-by-Step Methodology:

-

Sample Preparation: Place a known volume of the sample (or culture extract) into a headspace vial. Add a precise amount of the internal standard solution.

-

SPME Extraction: Seal the vial and place it in a heated autosampler. Expose the SPME fiber to the headspace above the sample for a defined time and temperature to allow analytes to adsorb.

-

GC Injection: Retract the fiber and immediately inject it into the hot GC inlet, where the adsorbed analytes are thermally desorbed onto the analytical column.

-

Chromatographic Separation: The analytes travel through the GC column (e.g., a non-polar HP-5ms column) and are separated based on their boiling points and interaction with the column's stationary phase.

-

MS Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The detector monitors for specific, characteristic ions of 2,4,5-TCA and the internal standard.

-

Quantification: The concentration of 2,4,5-TCA is calculated by comparing its peak area to that of the known-concentration internal standard.

| Parameter | Typical Setting | Rationale |

| Sample Prep | HS-SPME (PDMS fiber) | Concentrates volatile analytes from sample matrix. |

| GC Column | 30 m x 0.25 mm, HP-5ms UI | Standard non-polar column for good separation of semi-volatile compounds. |

| Carrier Gas | Helium, constant flow (~1.2 mL/min) | Inert gas, provides good chromatographic efficiency. |

| Oven Program | Start at 40-60°C, ramp to 250-280°C | Separates compounds based on boiling point. |

| MS Mode | Electron Ionization (EI), SIM or MRM | High sensitivity and selectivity for trace-level detection. |

| Ions Monitored | For 2,4,5-TCA: m/z 210, 212, 195 | Characteristic mass fragments for unambiguous identification. |

| Internal Std. | 2,4,6-TCA-d₅ (m/z 215, 217) | Corrects for analytical variability, ensuring accurate quantification. |

Conclusion and Future Directions

The formation of 2,4,5-trichloroanisole is a microbially-driven process centered on the O-methylation of its precursor, 2,4,5-trichlorophenol. This reaction is catalyzed by CPOMT enzymes found predominantly in filamentous fungi but also in other microorganisms. Effective control of 2,4,5-TCA relies on a dual approach: preventing the introduction of the 2,4,5-TCP precursor and controlling microbial growth in susceptible environments.

Future research should focus on developing rapid microbial detection kits targeting the cmt1 gene (which encodes for CPOMT), exploring enzymatic inhibitors to block the formation pathway, and further characterizing the microbial ecology of contaminated environments to identify novel species involved in haloanisole production.

References

-

Zhou, H., Xie, Y., Wu, T., Wang, X., Gao, J., et al. (2024). Cork taint of wines: the formation, analysis, and control of 2,4,6- trichloroanisole. Food. Innovation and Advances, 3(2): 111−125. [Link]

-

ResearchGate. (n.d.). Pathway of 2,4, 6-trichlorophenol biosynthesis catalyzed by O-methyltransferase. ResearchGate. [Link]

-

Alvarez-Rodriguez, M. L., Lopez-Ocaña, L., Lopez-Coronado, J. M., Rodriguez, E., Martinez, M. J., Larriba, G., & Coque, J. J. (2002). Cork Taint of Wines: Role of the Filamentous Fungi Isolated from Cork in the Formation of 2,4,6-Trichloroanisole by O Methylation of 2,4,6-Trichlorophenol. Applied and Environmental Microbiology, 68(12), 5960–5969. [Link]

-

Zhang, T., Xu, B., Li, M., Xu, Y., & Zhang, X. (2015). Study on formation of 2,4,6-trichloroanisole by microbial O-methylation of 2,4,6-trichlorophenol in lake water. Frontiers of Environmental Science & Engineering, 9(5), 895-904. [Link]

-

Ho, C. B., Afroz, R., & Tanaka, H. (2023). Novel and Simple Method for Quantification of 2,4,6-Trichlorophenol with Microbial Conversion to 2,4,6-Trichloroanisole. Water, 15(17), 3001. [Link]

-

Zhou, H., et al. (2024). Cork taint of wines the formation, analysis, and control of 2,4,6- trichloroanisole. Food Innovation and Advances. [Link]

-

Cejudo-Bastante, M. J., et al. (n.d.). Removal of 2,4,6-trichloroanisole (TCA) and 2,4,6-tribromoanisole (TBA) from wine. VITIS - Journal of Grapevine Research. [Link]

-

Häggblom, M. M., Nohynek, L. J., & Salkinoja-Salonen, M. S. (1988). O-Methylation of Chlorinated para-Hydroquinones by Rhodococcus chlorophenolicus. Applied and Environmental Microbiology, 54(12), 3043–3047. [Link]

-

Wikipedia. (n.d.). Cork taint. Wikipedia. [Link]

-

OIV. (n.d.). Determination of releasable 2,4,6-trichloroanisole in wine (Type-IV). International Organisation of Vine and Wine. [Link]

-

Hervé, J., Guichard, H., & Beaudoin, C. (2020). Methylation: An Ineluctable Biochemical and Physiological Process Essential to the Transmission of Life. Antioxidants, 9(12), 1261. [Link]

-

Lee, H. J., et al. (2012). Phytoremediation of trichlorophenol by Phase II metabolism in transgenic Arabidopsis overexpressing a Populus glucosyltransferase. Chemosphere, 87(11), 1216-1222. [Link]

-

Coque, J. J., Alvarez-Rodriguez, M. L., & Larriba, G. (2003). Characterization of an Inducible Chlorophenol O-Methyltransferase from Trichoderma longibrachiatum Involved in the Formation of Chloroanisoles and Determination of Its Role in Cork Taint of Wines. Applied and Environmental Microbiology, 69(9), 5089–5095. [Link]

-

Agilent Technologies. (n.d.). Sensitive Detection of Trichloroanisole (TCA) in Wine Using Triple Quadrupole GC/MS. Agilent. [Link]

-

Jönsson, S., Hagberg, J., & van Bavel, B. (2008). Determination of 2,4,6-trichloroanisole and 2,4,6-tribromoanisole in wine using microextraction in packed syringe and gas chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 56(13), 4962-4967. [Link]

-

IUBMB. (n.d.). EC 2.1.1.136. IUBMB Enzyme Nomenclature. [Link]

-

Aghapour, A. A., Moussavi, G., & Yaghmaeian, K. (2022). Biodegradation of 2-4-6 trichlorophenol by sequencing batch reactors (SBR) equipped with a rotating biological bed and operated in an anaerobic-aerobic condition. Frontiers in Bioengineering and Biotechnology, 10, 991151. [Link]

-

Madsen, T., & Aamand, J. (1991). Anaerobic transformation and toxicity of trichlorophenols in a stable enrichment culture. Applied and Environmental Microbiology, 57(9), 2453-2458. [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). 2,4,5-Trichlorophenol. EPA. [Link]

-

Gonzalez-Garcia, N., et al. (2010). Characterization of a novel 2,4,6-trichlorophenol-inducible gene encoding chlorophenol O-methyltransferase from Trichoderma longibrachiatum responsible for the formation of chloroanisoles and detoxification of chlorophenols. Fungal Genetics and Biology, 47(7), 607-617. [Link]

-

El-Zayat, S. A. (2008). Fungal strains isolated from cork stoppers and the formation of 2,4,6-trichloroanisole involved in the cork taint of wine. International Journal of Food Science & Technology, 43(7), 1241-1248. [Link]

-

New England Biolabs. (2019, August 19). NEB TV Ep. 28 Advances in Methylome Analysis [Video]. YouTube. [Link]

-

Taylor & Francis. (n.d.). Catechol-o-methyl transferase – Knowledge and References. [Link]

-

Gonzalez-Jimenez, M. A., et al. (2010). Transformation ability of fungi isolated from cork and grape to produce 2,4,6-trichloroanisole from 2,4,6-trichlorophenol. Journal of the Science of Food and Agriculture, 90(11), 1840-1845. [Link]

-

Novogene. (n.d.). Enzymatic Methyl Sequencing. [Link]

Sources

- 1. Cork taint - Wikipedia [en.wikipedia.org]

- 2. epa.gov [epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel and Simple Method for Quantification of 2,4,6-Trichlorophenol with Microbial Conversion to 2,4,6-Trichloroanisole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cork Taint of Wines: Role of the Filamentous Fungi Isolated from Cork in the Formation of 2,4,6-Trichloroanisole by O Methylation of 2,4,6-Trichlorophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methylation: An Ineluctable Biochemical and Physiological Process Essential to the Transmission of Life - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. EC 2.1.1.136 [iubmb.qmul.ac.uk]

- 9. weinobst.at [weinobst.at]

- 10. agilent.com [agilent.com]

- 11. Determination of 2,4,6-trichloroanisole and 2,4,6-tribromoanisole in wine using microextraction in packed syringe and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Olfactory Detection Threshold of 2,4,5-Trichloroanisole

This guide provides a comprehensive framework for understanding and determining the olfactory detection threshold of 2,4,5-Trichloroanisole (2,4,5-TCA). While specific threshold data for 2,4,5-TCA is not as extensively documented as its more notorious isomer, 2,4,6-TCA (the primary compound responsible for "cork taint" in wine), the principles and methodologies for its determination are well-established. This document will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to investigate the sensory impact of 2,4,5-TCA.

We will delve into the core principles of olfactory threshold determination, leveraging the vast body of research on 2,4,6-TCA to illustrate these concepts. Furthermore, we will explore the factors influencing the perception of chloroanisoles and provide a detailed, actionable protocol for establishing the olfactory detection threshold of 2,4,5-TCA in a controlled laboratory setting.

The Olfactory Significance of Chloroanisoles

Chloroanisoles are a class of chemical compounds that can impart potent, often undesirable, musty and moldy aromas at exceptionally low concentrations. The human olfactory system is exquisitely sensitive to these compounds, with detection thresholds often in the parts-per-trillion (ng/L) range. The position of the chlorine atoms on the anisole ring structure significantly influences the odor character and potency of each isomer. While 2,4,6-TCA is the most studied, understanding the sensory properties of other isomers like 2,4,5-TCA is crucial for a comprehensive assessment of potential off-flavors in various products.

The determination of the olfactory detection threshold is a critical step in risk assessment and quality control. It is defined as the minimum concentration of a substance that can be detected by a specified percentage (typically 50%) of a sensory panel. This value, however, is not absolute and can be influenced by a variety of factors.

Factors Influencing the Olfactory Detection Threshold

The perception of 2,4,5-TCA is not solely dependent on its concentration. A number of variables can significantly alter its detection threshold:

-

The Matrix: The medium in which the 2,4,5-TCA is present plays a pivotal role. The complexity of the matrix, including the presence of other volatile and non-volatile compounds, can either mask or enhance its perception. For instance, the olfactory detection threshold of 2,4,6-TCA is known to be higher in red wine compared to white wine due to the more complex aromatic profile of red wine.

-

Ethanol Concentration: In alcoholic beverages, the ethanol content can influence the volatility of aroma compounds and their interaction with olfactory receptors.

-

Individual Sensitivity: There is a well-documented variation in olfactory sensitivity among individuals, which can span several orders of magnitude. This variability is influenced by genetic factors, age, and environmental exposures.

-

Sensory Methodology: The specific protocol used for threshold determination, including the method of sample presentation and the type of sensory test employed (e.g., triangle test, forced-choice ascending concentration series), will impact the final threshold value.

-

Panelist Training: Trained sensory panelists often exhibit lower detection thresholds compared to untrained consumers due to their experience in identifying and focusing on specific aroma attributes.

Comparative Olfactory Detection Thresholds of Chloroanisoles

| Compound | Matrix | Olfactory Detection Threshold (ng/L) | Reference(s) |

| 2,4,6-Trichloroanisole (2,4,6-TCA) | Water | 0.03 - 5 | [1] |

| White Wine | 4 - 10 | [2] | |

| Red Wine | 10 - 50 | [2] | |

| 2,3,6-Trichloroanisole | Water | 7.4 (trained panel), 24.5 (untrained panel) | |

| 2,3,4,6-Tetrachloroanisole | Egg Yolk | 2.4 x 10^6 | |

| Pentachloroanisole | Egg Yolk | 2.8 x 10^6 |

Note: The values for 2,3,4,6-Tetrachloroanisole and Pentachloroanisole are flavor thresholds in a complex matrix and are significantly higher than odor thresholds in water.

Methodologies for Determining the Olfactory Detection Threshold

The determination of an olfactory detection threshold is a rigorous scientific process that requires careful planning and execution. The ASTM E679-19 standard, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits," provides a widely accepted framework for such studies.

Sensory Panel Selection and Training

The reliability of threshold determination is fundamentally dependent on the sensory panel.

-

Selection: Panelists should be screened for their olfactory acuity and their ability to consistently detect and describe aromas.

-

Training: For the determination of a detection threshold, panelists should be trained on the specific sensory testing protocol to be used. It is crucial that they are familiar with the procedure of the test (e.g., how to sniff the samples, how to record their responses) to minimize procedural errors.

Experimental Protocol: Forced-Choice Ascending Concentration Series (ASTM E679-19)

This method is designed to determine the concentration at which a stimulus can be reliably detected.

Objective: To determine the best-estimate olfactory detection threshold of 2,4,5-Trichloroanisole in a defined matrix (e.g., purified water).

Materials:

-

2,4,5-Trichloroanisole (high purity standard)

-

Odor-free, purified water (or other specified matrix)

-

Glassware (thoroughly cleaned and deodorized)

-

A series of graduated dilutions of 2,4,5-TCA in the chosen matrix

-

Sensory testing booths with controlled temperature, humidity, and air circulation

-

Presentation vessels (e.g., glass sniffing jars with lids)

Protocol Steps:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 2,4,5-TCA in a suitable solvent (e.g., ethanol) and then dilute it in the final matrix to create the highest concentration to be tested.

-

Serial Dilution: Prepare a series of dilutions from the highest concentration, typically in a geometric progression (e.g., a factor of 2 or 3). The range of concentrations should span from well below the expected threshold to a level that is easily detectable.

-

Sample Presentation (Triangle Test): For each concentration level, present three samples to the panelist: two blanks (matrix only) and one spiked with 2,4,5-TCA. The position of the spiked sample should be randomized for each trial.

-

Ascending Concentration Series: Begin the test with the lowest concentration. The panelist is asked to sniff each of the three samples and identify the one that is different, even if they have to guess.

-

Recording Responses: Record whether the panelist correctly identified the spiked sample.

-

Progression: If the panelist is incorrect, present the next higher concentration in the series. If the panelist is correct, they are typically presented with the same concentration again to confirm their response before moving to the next higher concentration. The exact protocol for progression can vary.

-

Individual Threshold Determination: The individual's detection threshold is typically defined as the geometric mean of the last concentration at which they were incorrect and the first concentration at which they were correct.

-

Group Threshold Calculation: The group's best-estimate threshold is calculated as the geometric mean of the individual thresholds.

Data Analysis and Interpretation

The final group threshold provides a quantitative measure of the odor potency of 2,4,5-TCA. It is crucial to report the threshold value along with the methodology used, the matrix, and the characteristics of the sensory panel, as these factors are integral to the interpretation of the results.

Visualizing the Workflow

Sensory Panel Selection and Training Workflow

Caption: Workflow for the selection and training of a sensory panel.

Olfactory Threshold Determination Workflow (ASTM E679)

Caption: Workflow for olfactory threshold determination using the forced-choice ascending concentration series method.

Conclusion

The determination of the olfactory detection threshold for 2,4,5-Trichloroanisole is a critical endeavor for scientists and professionals in fields where trace-level off-flavors can have a significant impact. While specific data for this isomer is sparse, the established methodologies for sensory analysis, particularly those for its well-studied counterpart, 2,4,6-TCA, provide a robust and reliable pathway for its characterization.

By adhering to standardized protocols such as ASTM E679-19, employing a well-trained sensory panel, and carefully controlling experimental variables, researchers can confidently establish the olfactory detection threshold of 2,4,5-TCA. This information is invaluable for setting quality control parameters, conducting risk assessments, and furthering our understanding of the structure-activity relationships that govern our perception of flavor and fragrance. The protocols and principles outlined in this guide serve as a foundational resource for undertaking such vital sensory investigations.

References

-

ASTM International. (2019). Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits (E679-19). West Conshohocken, PA. [Link]

-

Teixeira, M. I., San Romão, M. V., Bronze, M. R., & Vilas Boas, L. (n.d.). 2,4,6-TRICHLOROANISOLE: A CONSUMER PANEL EVALUATION. RUN - UNL Repository. [Link]

-

Takeuchi, H., Kato, H., & Kurahashi, T. (2013). 2,4,6-Trichloroanisole is a potent suppressor of olfactory signal transduction. Proceedings of the National Academy of Sciences, 110(40), 16235–16240. [Link]

-

Cravero, M. C., Biondi Bartolini, A., & Pisciotta, A. (2018). Testing the Sensitivity of Potential Panelists for Wine Taint Compounds Using a Simplified Sensory Strategy. Foods, 7(10), 173. [Link]

-

Zhou, H., Xie, Y., Wu, T., Wang, X., Gao, J., et al. (2024). Cork taint of wines: the formation, analysis, and control of 2,4,6- trichloroanisole. Food. Innovation and Advances, 3(2), 111−125. [Link]

-

Juanola, R., Subirà, E., Garcia, D., & de la Torre, M. (2012). The sensory evaluation of 2,4,6-trichloroanisole in wines. Academia.edu. [Link]

-

Sayburn, R. (n.d.). Cork taint 2,4,6-Trichloroanisole Properties. [Link]

-

Riu, M., Varela, C., Siebert, T., Pretorius, I. S., & Henschke, P. A. (2006). Effect of wine style on the perception of 2,4,6-trichloroanisole, a compound related to cork taint in wine. Journal of Agricultural and Food Chemistry, 54(10), 3587–3593. [Link]

-

The Good Scents Company. (n.d.). 2,4,6-trichloroanisole. [Link]

-

Infowine. (2024). An innovative technology for the real-time non-destructive quantification of 2,4,6-trichloroanisole (TCA) in natural cork stoppers at an industrial level. [Link]

-

Maggi, L., & Mazzoleni, V. (2021). Detection of 2,4,6-Trichloroanisole in Sparkling Wines Using a Portable E-Nose and Chemometric Tools. Chemosensors, 9(11), 312. [Link]

Sources

An In-Depth Technical Guide to the Fungal Methylation of Chlorophenols to 2,4,5-Trichloroanisole (2,4,5-TCA)

Introduction

Chlorophenols (CPs) are a class of organic compounds that have seen widespread use as fungicides, pesticides, and wood preservatives.[1] Their introduction into the environment stems from various industrial processes such as pulp bleaching, dye manufacturing, and waste incineration.[1] Due to their lipophilic nature, chlorophenols can accumulate in the adipose tissue of living organisms and are recognized as toxic, endocrine-disrupting substances with potential carcinogenic effects.[1][2]

A significant transformation pathway for chlorophenols in the environment is microbial O-methylation, a process that converts them into chloroanisoles. This guide focuses specifically on the fungal methylation of chlorophenols leading to the formation of 2,4,5-trichloroanisole (2,4,5-TCA), a compound of considerable interest due to its distinct musty or moldy off-flavor, which can impact the quality of food and beverages, most notably causing "cork taint" in wine.[3][4] Understanding the biochemical underpinnings of this transformation is critical for developing effective monitoring and remediation strategies.

This technical guide provides a comprehensive overview of the fungal methylation of chlorophenols to 2,4,5-TCA, intended for researchers, scientists, and professionals in drug development and environmental science. We will delve into the biochemical mechanisms, analytical methodologies for detection, and the broader environmental implications of this microbial process.

PART 1: Biochemical Mechanisms of Fungal O-Methylation

The conversion of chlorophenols to their corresponding chloroanisoles by fungi is a detoxification mechanism for the microorganism.[3] This biotransformation is catalyzed by O-methyltransferase (OMT) enzymes.

The Role of O-Methyltransferases (OMTs)

Fungal O-methyltransferases are enzymes that catalyze the transfer of a methyl group from a donor molecule to the hydroxyl group of a chlorophenol.[5] The primary methyl donor in these reactions is S-adenosyl-L-methionine (SAM).[3][5] The general reaction can be summarized as follows:

Chlorophenol + S-adenosyl-L-methionine (SAM) --(O-methyltransferase)--> Chloroanisole + S-adenosyl-L-homocysteine (SAH)

The specificity of the OMT can vary between different fungal species, with some enzymes showing a preference for substrates with hydroxyl groups flanked by two chlorine substituents.[6] This enzymatic reaction is a key step in the detoxification pathway, as it increases the lipophilicity and reduces the reactivity of the phenolic hydroxyl group.[5]

Fungal Species Involved

A variety of fungal species have been identified as capable of methylating chlorophenols. Notably, species such as Aspergillus versicolor and Paecilomyces variotii are considered strong methylators and are commonly found in environments where chlorophenol-treated wood is present.[7] Other genera, including Penicillium, Chrysosporium, and Trichoderma, have also been shown to possess the ability to bioconvert chlorophenols.[1][8] The efficiency of this conversion can vary significantly between species. For instance, an isolate of Aspergillus versicolor demonstrated a high conversion rate of 2,4,6-trichlorophenol (TCP) to 2,4,6-trichloroanisole (TCA).[9]

Competing Degradation Pathways

It is important to note that O-methylation is not the only metabolic fate for chlorophenols in fungi. Some fungal strains can also initiate degradation through hydroxylation, producing chlorinated para-hydroquinones which are then further broken down.[6] In some cases, O-methylation is a slower reaction compared to these degradative pathways.[6] Certain fungi, like the brown rot fungus Gloeophyllum striatum, can produce hydroxylated metabolites of chlorophenols through a Fenton-type reaction, indicating the involvement of hydroxyl radicals in the degradation process.[10]

Caption: Fungal metabolic pathways for chlorophenols.

PART 2: Analytical Methodologies for 2,4,5-TCA Detection

The detection and quantification of 2,4,5-TCA, and other chloroanisoles, often at trace levels, require sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful tool for this purpose.[11]

Sample Preparation

Effective sample preparation is crucial for accurate analysis and involves extraction and concentration of the analyte from the sample matrix.[12]

-

Liquid-Liquid Extraction (LLE): A conventional method where the sample is extracted with an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): A technique that uses a solid sorbent to selectively adsorb the analyte, which is then eluted with a small volume of solvent.[13]

-

Solid-Phase Microextraction (SPME): A solvent-free method where a fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or in the headspace) to adsorb the analytes.[14] This is a widely used technique for chloroanisole analysis in wine.[15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

-

Gas Chromatography (GC): The extracted sample is injected into the GC, where it is vaporized and separated based on the compounds' boiling points and interactions with the stationary phase of the GC column.[12]

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.[12] For enhanced sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) or high-resolution mass spectrometry (GC-HRMS) can be employed.[11][16]

Method Validation and Quality Control

To ensure the reliability of the analytical results, the method must be validated. This includes assessing parameters such as:

-

Linearity: The range over which the instrument response is proportional to the analyte concentration.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

-

Accuracy and Precision: The closeness of the measured value to the true value and the degree of agreement among a series of measurements, respectively.

-

Recovery: The efficiency of the extraction process.

The use of an internal standard, such as a deuterated analog of the analyte (e.g., 2,4,6-trichloroanisole-d5), is recommended to correct for variations in sample preparation and instrument response.[14][17]

Caption: Workflow for the analysis of 2,4,5-TCA.

PART 3: Experimental Protocols

Protocol 1: Fungal Culture and Chlorophenol Exposure

This protocol outlines a general procedure for assessing the ability of a fungal isolate to methylate a chlorophenol substrate.

1. Fungal Isolate and Culture Preparation: a. Obtain a pure culture of the fungal species of interest (e.g., Aspergillus versicolor). b. Inoculate the fungus onto a suitable solid agar medium (e.g., Potato Dextrose Agar) and incubate at an appropriate temperature (e.g., 25°C) until sufficient growth is observed. c. Prepare a liquid culture by transferring a small piece of the agar culture into a sterile liquid medium (e.g., Potato Dextrose Broth). Incubate with shaking to promote mycelial growth.

2. Chlorophenol Exposure: a. Prepare a stock solution of the target chlorophenol (e.g., 2,4,5-trichlorophenol) in a suitable solvent (e.g., ethanol). b. Add a specific concentration of the chlorophenol stock solution to the liquid fungal culture. A control culture without the chlorophenol should also be prepared. c. Continue the incubation under the same conditions for a defined period (e.g., 7-14 days), allowing for the biotransformation to occur.

3. Sample Collection: a. After the incubation period, separate the fungal biomass from the liquid medium by filtration or centrifugation. b. The liquid medium can be directly used for the extraction of chloroanisoles.

Protocol 2: Extraction and GC-MS Analysis of 2,4,5-TCA

This protocol describes a general method for the extraction and analysis of 2,4,5-TCA from a liquid sample.

1. Sample Preparation and Extraction: a. Take a known volume of the liquid sample (from Protocol 1). b. Add an internal standard solution (e.g., 2,4,6-trichloroanisole-d5). c. Perform extraction using a suitable method such as SPME. For headspace SPME, place the sample in a sealed vial and expose the SPME fiber to the headspace above the liquid for a defined time and temperature.

2. GC-MS Analysis: a. Desorb the extracted analytes from the SPME fiber in the hot injection port of the GC. b. The GC oven temperature program should be optimized to achieve good separation of the target analytes. A typical program might start at a low temperature, ramp to a higher temperature, and hold for a period. c. The mass spectrometer should be operated in a suitable mode, such as selected ion monitoring (SIM) for targeted analysis or full scan mode for screening.

3. Data Analysis: a. Identify 2,4,5-TCA based on its retention time and mass spectrum. b. Quantify the concentration of 2,4,5-TCA by comparing its peak area to that of the internal standard and using a calibration curve prepared with known concentrations of the analyte.

PART 4: Environmental and Industrial Significance

The fungal methylation of chlorophenols has significant implications in both environmental and industrial contexts.

Environmental Fate and Transport

The conversion of chlorophenols to chloroanisoles alters their physicochemical properties. Chloroanisoles are generally more volatile and less water-soluble than their precursor chlorophenols. This can affect their transport and distribution in the environment. While methylation can be a detoxification pathway for the fungi, the resulting chloroanisoles can still pose an environmental concern.

"Off-Flavor" Contamination

The most well-known impact of fungal methylation of chlorophenols is the generation of "off-flavors" in various products.

-

Wine: The presence of 2,4,6-TCA is a primary cause of "cork taint," a musty, moldy aroma and flavor that can render wine undrinkable.[3] The source of the precursor chlorophenols can be from contaminated corks or the winery environment.[3]

-

Foodstuffs: Chloroanisoles can contaminate a wide range of food products, including coffee, beer, and packaged foods, leading to significant economic losses.[18]

-

Indoor Air Quality: The methylation of chlorophenols used in wood preservatives can lead to the formation of chloroanisoles in indoor environments, resulting in musty odors.[19]

Remediation Strategies

Addressing chlorophenol and chloroanisole contamination requires effective remediation strategies.

-

Bioremediation: Utilizing microorganisms, including fungi, that can degrade chlorophenols through pathways other than methylation is a promising approach. Some fungi possess enzymes like laccases that can dechlorinate and degrade chlorophenols.[20][21]

-

Physicochemical Methods: For contaminated sites, technologies such as in-situ chemical reduction (ISCR) and thermal remediation can be employed to degrade chlorinated solvents and related compounds.[22] Source removal through excavation is also a viable option.[22]

Conclusion

The fungal methylation of chlorophenols to 2,4,5-TCA is a complex biochemical process with significant environmental and industrial repercussions. This in-depth technical guide has provided a comprehensive overview of the enzymatic mechanisms, the fungal species involved, and the advanced analytical techniques required for the detection and quantification of these compounds. A thorough understanding of this microbial transformation is paramount for developing effective strategies to mitigate the negative impacts of chlorophenol contamination and the associated formation of undesirable off-flavors. Future research should continue to explore the diversity of fungal metabolic pathways for chlorophenol degradation and to develop innovative and sustainable remediation technologies.

References

-

Häggblom, M. M., & Salkinoja-Salonen, M. (1991). Degradation and O-methylation of chlorinated phenolic compounds by Rhodococcus and Mycobacterium strains. Applied and Environmental Microbiology, 57(6), 1646–1652. [Link]

-

Vroumsia, T., et al. (2019). Unraveling the Detoxification Mechanism of 2,4-Dichlorophenol by Marine-Derived Mesophotic Symbiotic Fungi Isolated from Marine Invertebrates. Marine Drugs, 17(10), 564. [Link]

-

Olaniran, A. O., et al. (2015). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International Journal of Environmental Research and Public Health, 12(4), 3361–3394. [Link]

-

Huffaker, R. C., & Miller, G. W. (1978). Biosynthesis and antifungal activity of fungus-induced O-methylated flavonoids in maize. Plant Physiology, 62(3), 348–352. [Link]

-

Pérez-Pantané, A., et al. (2022). Fenton-Mediated Chlorophenol Degradation by Iron-Reducing Compounds Isolated from Endophytic Fungi in Atacama Puna Plateau Lecanicillium ATA01. Journal of Fungi, 8(3), 259. [Link]

-

Zhou, H., et al. (2024). Cork taint of wines: the formation, analysis, and control of 2,4,6- trichloroanisole. Food Innovation and Advances, 3(2), 111−125. [Link]

-

Kremer, S., & Anke, H. (1997). Hydroxylated Metabolites of 2,4-Dichlorophenol Imply a Fenton-Type Reaction in Gloeophyllum striatum. Applied and Environmental Microbiology, 63(11), 4276–4282. [Link]

-

Patil, S. H., et al. (2011). Development and validation of a simple analytical method for the determination of 2,4,6-trichloroanisole in wine by GC–MS. Food Chemistry, 124(4), 1734–1740. [Link]

-

Michniewicz, A., et al. (2006). Removal of Chlorophenols by Fungal Laccase in the Presence of Aromatic Alcohols. Journal of the Faculty of Agriculture, Kyushu University, 51(2), 263-269. [Link]

-

Lakatošová, J., et al. (2013). Determination of 2,4,6-trichloroanisole by GC-TQMS. ResearchGate. [Link]

-

Zhang, Y., et al. (2022). Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum. International Journal of Molecular Sciences, 23(15), 8496. [Link]

-

Czaplicka, M. (2004). Trichloroacetic acid in the environment. Science of the Total Environment, 322(1-3), 21-39. [Link]

-

Ekberg, O. (2021). Literature review of fungi in buildings and their ability to methylate chlorophenols into malodorous chloroanisoles. Journal of Physics: Conference Series, 2069, 012207. [Link]

-

OIV. (2016). Determination of releasable 2,4,6-trichloroanisole in wine (Type-IV). Compendium of International Methods of Wine and Must Analysis. [Link]

-

Coque, J. J. R., et al. (2003). Characterization of an inducible chlorophenol O-methyltransferase from Trichoderma longibrachiatum involved in the formation of chloroanisoles and determination of its role in cork taint of wines. Applied and Environmental Microbiology, 69(9), 5089–5095. [Link]

-

Lee, S. J., et al. (2021). Pilot investigation on formation of 2,4,6-trichloroanisole via microbial O -methylation of 2,4,6-trichlorophenol in drinking water distribution system: An insight into microbial mechanism. Chemosphere, 277, 130283. [Link]

-

Wikipedia contributors. (2023, December 27). 2,4,5-Trichlorophenoxyacetic acid. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

-

Kim, D. W., et al. (2023). Novel and Simple Method for Quantification of 2,4,6-Trichlorophenol with Microbial Conversion to 2,4,6-Trichloroanisole. Metabolites, 13(9), 964. [Link]

-

Wikipedia contributors. (2023, December 27). 2,4,6-Trichloroanisole. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]

-

Vroumsia, T., et al. (2020). Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebrates. Journal of Fungi, 6(4), 205. [Link]

-

Agilent Technologies. (2012). Sensitive Detection of Trichloroanisole (TCA) in Wine Using Triple Quadrupole GC/MS. Agilent Technologies Application Note. [Link]

-

Sharma, B., et al. (2022). Role of fungal enzymes in the synthesis of pharmaceutically important scaffolds: a green approach. RSC Advances, 12(23), 14781-14798. [Link]

-

Nicholls, C. R. (2004). At-line testing of chlorophenol and chloroanisole contaminants in commercial wine production. Cranfield University. [Link]

-

Sayburn, R. (n.d.). Cork taint 2,4,6-Trichloroanisole Properties. [Link]

-

Czaplicka, M. (2004). Sources and transformations of chlorophenols in the natural environment. Science of the Total Environment, 322(1-3), 21-39. [Link]

-

National Center for Biotechnology Information. (n.d.). Trichlorophenoxyacetic acid. PubChem. Retrieved January 26, 2026, from [Link]

-

Bielska, S., et al. (2022). Enzymes Degrading Fungal Cell Wall Components vs. Those Exhibiting Lactonase Activity as Participants of Antifungals. International Journal of Molecular Sciences, 23(13), 7306. [Link]

-

Mycetoma Research Centre. (2024). Standard Operating Procedures for Lactophenol Cotton Blue Staining Technique. [Link]

-

Tillman, R. W., & Sisler, H. D. (1973). Mechanism of action and fate of the fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) in biological systems. 2. In vitro reactions. Pesticide Biochemistry and Physiology, 3(1), 61-73. [Link]

-

Jönsson, S., et al. (2008). Determination of 2,4,6-trichloroanisole and 2,4,6-tribromoanisole in wine using microextraction in packed syringe and gas chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 56(13), 4962-4967. [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved January 26, 2026, from [Link]

-

Organomation. (n.d.). GC-MS Sample Preparation. Retrieved January 26, 2026, from [Link]

-

Pointing, S. B., & Hyde, K. D. (2001). Biotechnological use of fungal enzymes. In Bio-Exploitation of Filamentous Fungi (pp. 1-16). CABI Publishing. [Link]

-

VERTEX. (2024, January 30). Remediation Technologies to Address Chlorinated Solvent Contamination. [Link]

-

Takeuchi, H., et al. (2013). 2,4,6-Trichloroanisole is a potent suppressor of olfactory signal transduction. Proceedings of the National Academy of Sciences, 110(40), 16235-16240. [Link]

-

Environment and Climate Change Canada. (2019). Fact sheet: 2,4,5-trichlorophenol. [Link]

-

Norris, L. A. (1981). The behavior of 2,4,5-T and TCDD in the environment. In The Use of Herbicides in Forestry (pp. 193-215). U.S. Department of Agriculture. [Link]

-

El-Sayed, A. S. T., et al. (2021). A Comprehensive Insight into Fungal Enzymes: Structure, Classification, and Their Role in Mankind's Challenges. Applied Sciences, 11(25), 11984. [Link]

-

Soleas, G. J., et al. (2002). Origin and fate of 2,4,6‐trichloroanisole in cork bark and wine corks. Journal of Agricultural and Food Chemistry, 50(10), 2876-2882. [Link]

-

Fischer, G., et al. (1999). Formation and emission of chloroanisoles as indoor pollutants. International Journal of Hygiene and Environmental Health, 202(5), 413-418. [Link]

Sources

- 1. Unraveling the Detoxification Mechanism of 2,4-Dichlorophenol by Marine-Derived Mesophotic Symbiotic Fungi Isolated from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. maxapress.com [maxapress.com]

- 4. pnas.org [pnas.org]

- 5. Biosynthesis and antifungal activity of fungus-induced O-methylated flavonoids in maize - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradation and O-methylation of chlorinated phenolic compounds by Rhodococcus and Mycobacterium strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Hydroxylated Metabolites of 2,4-Dichlorophenol Imply a Fenton-Type Reaction in Gloeophyllum striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sample preparation GC-MS [scioninstruments.com]

- 13. organomation.com [organomation.com]

- 14. Determination of releasable 2,4,6-trichloroanisole in wine (Type-IV) | OIV [oiv.int]

- 15. researchgate.net [researchgate.net]

- 16. Determination of 2,4,6-trichloroanisole and 2,4,6-tribromoanisole in wine using microextraction in packed syringe and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

- 18. 2,4,6-Trichloroanisole - Wikipedia [en.wikipedia.org]

- 19. Formation and emission of chloroanisoles as indoor pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 21. Degradation and Detoxification of Chlorophenols with Different Structure by LAC-4 Laccase Purified from White-Rot Fungus Ganoderma lucidum | MDPI [mdpi.com]

- 22. augustmack.com [augustmack.com]

An In-Depth Technical Guide on the Biological Activity and Toxicity of 2,4,5-Trichloroanisole

This guide provides a comprehensive technical overview of the biological activity and toxicological profile of 2,4,5-Trichloroanisole (2,4,5-TCA). Given the limited direct research on this specific isomer, this document synthesizes information from its more extensively studied precursor, 2,4,5-trichlorophenol (2,4,5-TCP), and its close structural isomer, 2,4,6-trichloroanisole (2,4,6-TCA), to provide a scientifically grounded assessment for researchers, scientists, and drug development professionals.

Introduction to 2,4,5-Trichloroanisole: An Understudied Isomer

2,4,5-Trichloroanisole is a chlorinated aromatic ether. While its isomer, 2,4,6-TCA, is widely known as the primary compound responsible for "cork taint" in wine, giving it a musty, moldy aroma[1][2][3], 2,4,5-TCA is less characterized. However, its chemical structure suggests a potential for biological activity and toxicity, primarily inferred from its precursor, 2,4,5-trichlorophenol, and the extensive data on 2,4,6-TCA.

The formation of chloroanisoles like 2,4,5-TCA often occurs through the microbial O-methylation of their corresponding chlorophenols.[4][5] This process is generally considered a detoxification pathway, as the precursor chlorophenols are often more toxic.[4][5] For instance, 2,4,6-trichlorophenol (2,4,6-TCP) is classified as a B2 carcinogen by the International Agency for Research on Cancer (IARC) and is known to affect the nervous and respiratory systems.[4][5] The conversion to 2,4,6-TCA is a biological mechanism to reduce this toxicity.[4][5]

Inferred Biological Activity of 2,4,5-Trichloroanisole

While direct studies on the biological activity of 2,4,5-TCA are scarce, we can infer potential activities based on its structural similarity to 2,4,6-TCA and its origin from 2,4,5-TCP.

Potential Sensory Effects

2,4,6-TCA is renowned for its extremely low sensory threshold, detectable by humans at parts-per-trillion levels in wine and water.[6][7] It imparts a potent musty and moldy off-flavor.[2][3] The mechanism behind this is not a direct activation of an odorant receptor but rather a potent suppression of olfactory signal transduction.[8][9] Specifically, 2,4,6-TCA attenuates olfactory transduction by suppressing cyclic nucleotide-gated (CNG) channels without evoking an odorant response itself.[8][9] This suppression can occur at extremely low, even attomolar, concentrations.[8][9] Given the structural similarity, it is plausible that 2,4,5-TCA could also exhibit sensory effects, potentially contributing to off-flavors in various matrices, although its sensory threshold and specific odor characteristics are not well-documented.

Potential for Endocrine Disruption

A significant concern for the precursor, 2,4,5-trichlorophenol, is its potential for endocrine disruption. A notable incident in Seveso, Italy, in 1976 involved an industrial explosion that released a chemical cloud containing 2,4,5-trichlorophenol. This event was followed by a documented alteration in the human sex ratio, with a decrease in male births, which has been proposed as a sentinel health event for endocrine disruption.[10] As 2,4,5-TCA is a direct metabolite of 2,4,5-TCP, the potential for it to retain or exhibit endocrine-disrupting activities warrants investigation. Endocrine-disrupting chemicals can interfere with the body's hormonal systems and have been linked to a variety of health issues.[10]

Toxicological Profile: A Comparative Assessment

Insights from 2,4,6-Trichloroanisole Toxicity Studies

Recent studies using zebrafish as a model organism have shed light on the ecotoxicity of 2,4,6-TCA.[11] Key findings from these studies, which may be relevant for assessing the potential toxicity of 2,4,5-TCA, include:

-

Developmental Toxicity : Exposure to 2,4,6-TCA resulted in significant morphological deformities in zebrafish larvae, including spinal, tail, and cardiac abnormalities.[11]

-

Oxidative Stress and Apoptosis : The compound induced a pronounced oxidative stress response and extensive cell apoptosis, particularly in the digestive tract, head, spine, and heart of the larvae.[11]

-

Cardiotoxicity : A significant reduction in heart rate and blood flow was observed in zebrafish exposed to 2,4,6-TCA.[11]

-

Gene Expression Alterations : Exposure led to significant changes in the expression of genes associated with oxidative stress, apoptosis, and cardiac and nervous system development.[11]

These findings indicate that 2,4,6-TCA can exert significant toxic effects at the cellular and organismal level, suggesting that the 2,4,5-isomer should be evaluated for similar toxicological endpoints.

Toxicity of the Precursor: 2,4,5-Trichlorophenol

As previously mentioned, 2,4,5-trichlorophenol is a compound of significant toxicological concern. Its established toxic properties underscore the importance of understanding the fate and potential residual toxicity of its metabolite, 2,4,5-TCA. The known toxicities of 2,4,5-TCP include potential carcinogenicity and endocrine-disrupting effects.[4][5][10]

Metabolic Pathways and Formation

The primary formation pathway for 2,4,5-TCA is the microbial O-methylation of 2,4,5-trichlorophenol. This biotransformation is carried out by a variety of fungi, including species of Aspergillus, Penicillium, and Trichoderma, which are commonly found in the environment, including in cork and wood.[12] The process involves the transfer of a methyl group to the hydroxyl group of the chlorophenol, a reaction that is considered a detoxification mechanism employed by these microorganisms.[4][5]

Caption: Formation of 2,4,5-TCA from 2,4,5-TCP by microbial O-methylation.

Experimental Protocols for Assessing Biological Activity and Toxicity

To address the knowledge gap regarding 2,4,5-TCA, a series of well-established experimental protocols should be employed. The following provides a framework for a comprehensive toxicological evaluation.

In Vitro Cytotoxicity Assays

Objective: To determine the potential of 2,4,5-TCA to induce cell death.

Methodology: MTT Assay

-

Cell Culture: Culture a relevant cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) in appropriate media and conditions.

-

Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose the cells to a range of concentrations of 2,4,5-TCA for 24, 48, and 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

In Vivo Developmental Toxicity Assay (Zebrafish Model)

Objective: To evaluate the potential of 2,4,5-TCA to cause developmental abnormalities.

Methodology: Zebrafish Embryo-Larval Assay (OECD TG 236 adapted)

-

Embryo Collection: Collect newly fertilized zebrafish embryos.

-

Exposure: Place embryos in multi-well plates containing a range of 2,4,5-TCA concentrations and a control solution.

-

Incubation: Incubate the embryos at 28.5°C for up to 96 hours post-fertilization (hpf).

-

Observation: At 24, 48, 72, and 96 hpf, observe the embryos under a microscope for lethal (coagulation, lack of somite formation, non-detachment of the tail, and lack of heartbeat) and sublethal (developmental abnormalities, hatching rate, heart rate) endpoints.

-

Data Analysis: Determine the LC50 and EC50 values for the observed endpoints.

Endocrine Disruption Screening (Yeast Estrogen Screen - YES Assay)

Objective: To screen for potential estrogenic activity of 2,4,5-TCA.

Methodology: YES Assay

-

Yeast Strain: Use a recombinant strain of Saccharomyces cerevisiae containing the human estrogen receptor gene (hER) and a reporter gene (e.g., lacZ) under the control of estrogen response elements.

-

Exposure: Expose the yeast cells to various concentrations of 2,4,5-TCA in a 96-well plate. Include a positive control (17β-estradiol) and a negative control.

-

Incubation: Incubate the plates at 30°C for 2-3 days.

-

Colorimetric Reaction: Add a substrate for the reporter enzyme (e.g., CPRG for β-galactosidase), which will produce a color change in the presence of an active substance.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Compare the response of 2,4,5-TCA to the positive control to determine its estrogenic potential.

Data Summary and Comparison

The following table summarizes the known and inferred properties of 2,4,5-TCA in comparison to its well-studied isomer and precursor.

| Property | 2,4,6-Trichloroanisole (2,4,6-TCA) | 2,4,5-Trichloroanisole (2,4,5-TCA) | 2,4,5-Trichlorophenol (2,4,5-TCP) |

| Primary Biological Activity | Potent off-flavor compound (cork taint)[2][3]; suppression of olfactory signal transduction[8][9] | Potential for sensory effects (inferred) | Precursor to 2,4,5-TCA |

| Known Toxicity | Developmental toxicity, oxidative stress, apoptosis, and cardiotoxicity in zebrafish[11] | Not well-studied; potential for similar toxicity to 2,4,6-TCA (inferred) | Potential endocrine disruptor (observed effects on human sex ratio after exposure)[10] |

| Carcinogenicity | Not classified | Not classified | - |

| Formation | Microbial O-methylation of 2,4,6-TCP[4][5] | Microbial O-methylation of 2,4,5-TCP (inferred) | Industrial chemical |

| Sensory Threshold | Extremely low (ng/L range)[6][7] | Unknown | - |

Conclusion and Future Directions

The biological activity and toxicity of 2,4,5-Trichloroanisole remain largely uninvestigated. However, based on the extensive knowledge of its isomer, 2,4,6-TCA, and its precursor, 2,4,5-TCP, it is reasonable to hypothesize that 2,4,5-TCA may possess sensory properties and exert toxic effects, including potential endocrine disruption. The conversion from the more toxic 2,4,5-TCP via microbial methylation is a likely detoxification pathway, but the resulting 2,4,5-TCA may not be biologically inert.

Future research should prioritize the direct toxicological evaluation of 2,4,5-TCA using the standardized in vitro and in vivo assays outlined in this guide. Such studies are crucial for a comprehensive risk assessment of this understudied environmental and potential food chain contaminant.

References

-

Takeuchi, H., Kato, H., & Kurahashi, T. (2013). 2,4,6-Trichloroanisole is a potent suppressor of olfactory signal transduction. Proceedings of the National Academy of Sciences, 110(40), 16235-16240. [Link]

-

Zhou, H., Xie, Y., Wu, T., Wang, X., Gao, J., & Li, H. (2024). Cork taint of wines: the formation, analysis, and control of 2,4,6-trichloroanisole. Food Innovation and Advances, 3(2), 111-125. [Link]

-

Zhou, H., Xie, Y., Wu, T., Wang, X., Gao, J., & Li, H. (2024). Cork taint of wines the formation, analysis, and control of 2,4,6- trichloroanisole. Food Innovation and Advances, 3(2), 111-125. [Link]

-

Tarasov, A., et al. (2022). State-of-the-Art Knowledge about 2,4,6-Trichloroanisole (TCA) and Strategies to Avoid Cork Taint in Wine. Foods, 11(15), 2269. [Link]

-

American Chemical Society. (2013). 2,4,6-Trichloroanisole. [Link]

-

Sayburn, R. (n.d.). Cork taint 2,4,6-Trichloroanisole. [Link]

-

Sefton, M. A., & Simpson, R. F. (2005). Origin and fate of 2,4,6-trichloroanisole in cork bark and wine corks. Australian Journal of Grape and Wine Research, 11(2), 226-240. [Link]

-

Sefton, M. A., & Simpson, R. F. (2005). Origin and fate of 2,4,6-trichloroanisole in cork bark and wine corks. Australian Journal of Grape and Wine Research, 11(2), 226-240. [Link]

-

Wikipedia. (2023). 2,4,6-Trichloroanisole. [Link]

-

Alvarez-Rodriguez, M. L., et al. (2002). Cross Contamination of 2,4,6-Trichloroanisole in Cork Stoppers. Journal of Agricultural and Food Chemistry, 50(23), 6804-6809. [Link]

-

Alvarez-Rodriguez, M. L., et al. (2002). Fungal strains isolated from cork stoppers and the formation of 2,4,6-trichloroanisole involved in the cork taint of wine. Journal of Applied Microbiology, 92(6), 1042-1048. [Link]

- Li, Y., et al. (2024). Effects of 2,4,6-Trichloroanisole on the morphological development and motility of zebrafish. Ecotoxicology and Environmental Safety, 273, 116195.

-

Takeuchi, H., Kato, H., & Kurahashi, T. (2013). 2,4,6-trichloroanisole is a potent suppressor of olfactory signal transduction. PubMed, 24062445. [Link]

-

Prescott, J., et al. (2005). Effect of wine style on the perception of 2,4,6-trichloroanisole, a compound related to cork taint in wine. Journal of Agricultural and Food Chemistry, 53(1), 166-170. [Link]

-

La Merrill, M. A., et al. (2013). Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action. Journal of Endocrinology, 216(1), T1-T21. [Link]

-

Tarasov, A., et al. (2022). Dechlorination reactions of PCP and formation of chloroanisoles. [Link]

-

Sayburn, R. (n.d.). Cork taint 2,4,6-Trichloroanisole. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ronansayburn.com [ronansayburn.com]

- 3. maxapress.com [maxapress.com]

- 4. Cork taint of wines the formation, analysis, and control of 2,4,6- trichloroanisole [maxapress.com]

- 5. 2,4,6-Trichloroanisole - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. 2,4,6-trichloroanisole is a potent suppressor of olfactory signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Endocrine-Disrupting Chemicals: Associated Disorders and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of 2,4,6-Trichloroanisole on the morphological development and motility of zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Genesis and Dissolution of 2,4,5-Trichloroanisole: A Technical Guide for Scientists

An in-depth exploration of the precursors, formation pathways, and degradation products of 2,4,5-trichloroanisole (2,4,5-TCA), a potent compound with significant environmental and industrial relevance.

Introduction

2,4,5-Trichloroanisole (2,4,5-TCA) is a chloroanisole of considerable interest due to its association with off-flavors in various products and its presence as a metabolite of the now-restricted herbicide 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). Understanding the lifecycle of this compound, from its chemical origins to its eventual breakdown, is crucial for researchers in environmental science, analytical chemistry, and toxicology. This guide provides a detailed examination of the precursors that lead to the formation of 2,4,5-TCA and the subsequent degradation pathways that determine its environmental fate.

I. The Genesis of 2,4,5-TCA: Key Precursors and Formation Pathways

The primary and most direct precursor to 2,4,5-TCA is 2,4,5-trichlorophenol (2,4,5-TCP) .[1][2] The formation of 2,4,5-TCA from 2,4,5-TCP is predominantly a biological process mediated by a diverse range of microorganisms.

The Central Role of 2,4,5-Trichlorophenol (2,4,5-TCP)

2,4,5-TCP is a phenolic compound that was historically used as a fungicide and as an intermediate in the synthesis of other chemicals, most notably the herbicide 2,4,5-T.[3] Although its use has been heavily restricted, its persistence in the environment makes it a continuing source for the formation of 2,4,5-TCA.

Microbial O-Methylation: The Dominant Formation Pathway

The conversion of 2,4,5-TCP to 2,4,5-TCA is primarily achieved through O-methylation , a biochemical reaction catalyzed by microbial enzymes.[1][2] This process serves as a detoxification mechanism for the microorganisms, as 2,4,5-TCA is generally less toxic than its phenolic precursor.

A variety of microorganisms, including fungi and bacteria, are capable of this transformation. Genera such as Aspergillus, Penicillium, Rhodococcus, and Acinetobacter have been identified as producers of chloroanisoles from chlorophenols.[1] The enzymatic machinery responsible for this conversion involves chlorophenol O-methyltransferases (CPOMTs) . These enzymes transfer a methyl group from a donor molecule, most commonly S-adenosyl-L-methionine (SAM) , to the hydroxyl group of the chlorophenol.[1]

The overall reaction can be summarized as:

2,4,5-Trichlorophenol + S-Adenosyl-L-methionine → 2,4,5-Trichloroanisole + S-Adenosyl-L-homocysteine

This enzymatic methylation is a critical step in the environmental cycling of chlorinated phenols and the subsequent formation of their corresponding anisoles.

Figure 1: Microbial O-methylation of 2,4,5-TCP to 2,4,5-TCA.

II. The Dissolution of 2,4,5-TCA: Degradation Pathways and Products

The environmental persistence of 2,4,5-TCA is determined by its susceptibility to biotic and abiotic degradation processes. The primary route of biotic degradation is believed to be initiated by the cleavage of the ether bond, a process known as O-demethylation .

Biotic Degradation: A Stepwise Breakdown